(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is a complex organic molecule
Mécanisme D'action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
The compound interacts with its targets (AChE and BuChE) by inhibiting their activity . Specifically, it exhibits a mixed-type inhibition mode against BuChE Furthermore, it has been found that the compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter, which can have various downstream effects depending on the specific context within the nervous system.
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels . This can have various effects at the molecular and cellular levels, potentially altering signal transmission in the nervous system. The exact effects would depend on the specific context within the nervous system.
Analyse Biochimique
Biochemical Properties
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate has been identified as a potential cholinesterase inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It has exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE . This compound inhibits BuChE via a mixed-type inhibition mode .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound can interact with the peripheral anionic site (PAS) of BuChE in addition to the catalytic anionic site (CAS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves a multi-step process:
Formation of the triazine ring: : Starting from a suitable precursor, the triazine ring can be formed through cyclization reactions. Conditions often include the use of a base like sodium hydroxide or potassium carbonate.
Introduction of the oxo group: : The oxo group is generally introduced through oxidation reactions using reagents like hydrogen peroxide or chromic acid.
Esterification to form the 2-(3,4-dimethoxyphenyl)acetate: : This step involves reacting 2-(3,4-dimethoxyphenyl)acetic acid with a suitable alcohol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods:
Industrially, the synthesis may involve more efficient catalytic processes and continuous flow techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions to introduce additional oxo groups or to form other oxidized derivatives.
Reduction: : The nitro groups in the triazine ring can be reduced to amino groups using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide, chromic acid.
Reduction: : Lithium aluminum hydride.
Substitution: : Bromine, chlorination reagents.
Major Products Formed:
Depending on the reaction, major products can include various oxidized or substituted derivatives of the original compound.
Applications De Recherche Scientifique
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate has diverse applications:
Chemistry: : Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biological assays.
Industry: : Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
(4-oxoquinazolin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate: : Similar structure but with a quinazoline ring instead of a triazine ring.
(4-oxobenzo[d][1,2,3]triazol-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate: : Similar structure but with a triazole ring instead of a triazine ring.
Uniqueness:
What sets (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate apart is its unique combination of a triazine ring and the ester functionality, providing a distinct set of chemical properties and reactivity patterns that make it particularly valuable in research and industrial applications.
So, what do you think about the intricate chemistry behind this compound? Pretty fascinating, right?
Activité Biologique
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(3,4-dimethoxyphenyl)acetate is a derivative of the triazinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a triazinone core combined with a methoxy-substituted phenylacetate moiety. This unique arrangement contributes to its biological properties.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₄ |
Molecular Weight | 342.36 g/mol |
CAS Number | 440330-47-2 |
The primary biological activity of this compound is attributed to its interaction with specific enzymes and receptors in the body. Notably, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the cholinergic signaling pathway. By inhibiting these enzymes, the compound increases the levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and providing neuroprotective effects.
Anticancer Activity
Research indicates that compounds with a triazinone core exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in various cancer cell lines.
- A study reported that triazine derivatives showed cytotoxic effects against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 20 µM .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective potential:
- Neuroprotection against oxidative stress : In cellular models exposed to H₂O₂-induced oxidative stress, compounds similar to this one exhibited significant protective effects on neuronal cells .
- Acetylcholinesterase inhibition : The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Case Studies and Research Findings
- Study on Alzheimer's Disease : A series of synthesized triazinone derivatives were evaluated for their AChE inhibitory activity. One derivative demonstrated an IC50 value lower than that of donepezil, a standard treatment for Alzheimer's .
- Antimicrobial Activity : Compounds derived from triazinones have shown promising antimicrobial activity against various bacterial strains. In one study, derivatives exhibited MIC values as low as 12.5 µg/ml against Staphylococcus aureus .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds indicate that modifications to the phenyl group can significantly enhance bioactivity. For example, introducing electron-donating groups improved AChE inhibition .
Propriétés
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-24-15-8-7-12(9-16(15)25-2)10-17(22)26-11-21-18(23)13-5-3-4-6-14(13)19-20-21/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDDJAFJMJJFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OCN2C(=O)C3=CC=CC=C3N=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.